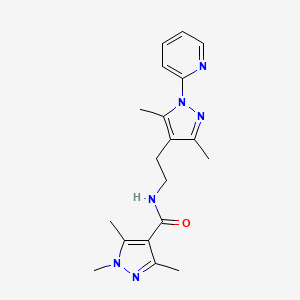

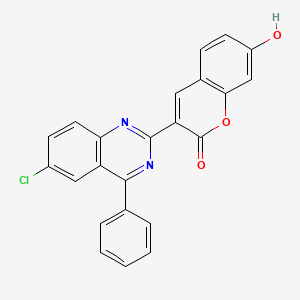

![molecular formula C16H18N4O3S B2704321 (Z)-3-甲氧基-N-(3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-基亚甲基)-1-甲基-1H-吡唑-4-甲酰胺 CAS No. 1173467-85-0](/img/structure/B2704321.png)

(Z)-3-甲氧基-N-(3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-基亚甲基)-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the methoxy group might undergo reactions such as demethylation under acidic conditions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in different solvents, and reactivity with other chemicals .科学研究应用

Anti-Tubercular Activity

The compound has shown promise as an anti-tubercular agent. Recent synthetic developments have led to benzothiazole-based derivatives with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These derivatives were synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs, highlighting their potential for combating tuberculosis.

Anticonvulsant Properties

Another avenue of interest is the compound’s anticonvulsant activity. Derivatives of benzo[d]thiazol-2(3H)-one have been evaluated for their effectiveness in preventing seizures. Notably, compounds 3n and 3q demonstrated significant anticonvulsant effects, with higher protective indices than phenobarbital and valproate . Further investigations into the mechanism of action and safety profiles are warranted.

Inhibition of Target Enzymes

The compound’s structure suggests potential interactions with specific enzymes. Molecular docking studies have explored its binding affinity to the target enzyme DprE1, a critical component in the biosynthesis of mycobacterial cell wall arabinogalactan. Understanding these interactions could pave the way for designing potent inhibitors with enhanced anti-tubercular activity .

Synthesis of Benzothiazole Derivatives

Beyond its specific applications, the compound serves as a valuable building block for synthesizing diverse benzothiazole derivatives. Researchers have employed it in various synthetic pathways, emphasizing its versatility in drug discovery and medicinal chemistry .

Metal-Free Synthesis

A novel synthesis method involves temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO. This protocol allows for the efficient preparation of benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones without the need for prefunctionalization of starting materials .

安全和危害

未来方向

属性

IUPAC Name |

3-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-10-11(15(18-19)23-3)14(21)17-16-20(8-9-22-2)12-6-4-5-7-13(12)24-16/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBERYYGCHUIUHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

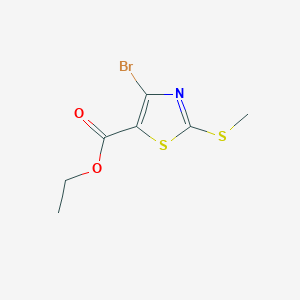

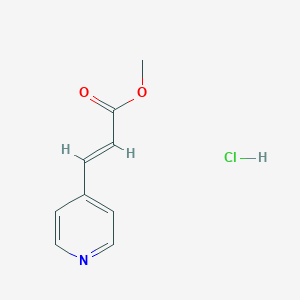

![Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2704245.png)

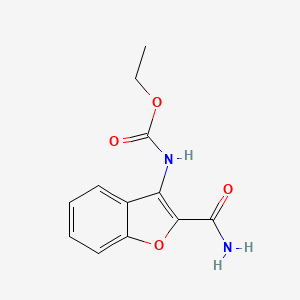

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2704246.png)

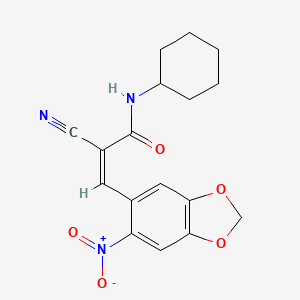

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)

![2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide](/img/structure/B2704249.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2704250.png)

![1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2704251.png)

![1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2704252.png)

![Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2704255.png)